molecular formula C11H10BrNS B13288658 n-((3-Bromothiophen-2-yl)methyl)aniline

n-((3-Bromothiophen-2-yl)methyl)aniline

Cat. No.: B13288658
M. Wt: 268.17 g/mol
InChI Key: XVDXLMWRSDPVDF-UHFFFAOYSA-N
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Description

N-((3-Bromothiophen-2-yl)methyl)aniline (: 51305-76-1) is a brominated organosulfur compound with the molecular formula C11H10BrNS and a molecular weight of 268.17 g/mol . It serves as a versatile synthetic intermediate, particularly in palladium-catalyzed cross-coupling reactions. Its primary research value lies in its role as a building block for constructing more complex organic molecules, especially in the synthesis of imine-based derivatives (Schiff bases) . For instance, this compound is a key precursor in the synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline derivatives via Suzuki cross-coupling reactions, a powerful method for forming carbon-carbon bonds . The resulting complex structures are of significant interest for exploring non-linear optical properties, reactivity, and structural features using computational methods like Density Functional Theory (DFT) . As a reagent, it enables the incorporation of the thiophene moiety, a common feature in materials science and medicinal chemistry, into target structures. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10BrNS

Molecular Weight

268.17 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]aniline

InChI

InChI=1S/C11H10BrNS/c12-10-6-7-14-11(10)8-13-9-4-2-1-3-5-9/h1-7,13H,8H2

InChI Key

XVDXLMWRSDPVDF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NCC2=C(C=CS2)Br

Origin of Product

United States

Spectroscopic and Structural Elucidation of N 3 Bromothiophen 2 Yl Methyl Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei, offering deep insights into the molecular structure. By analyzing the chemical shifts, spin-spin couplings, and through-space interactions, a complete picture of the molecule's connectivity and stereochemistry can be assembled.

Proton NMR Spectroscopic Analysis and Chemical Shift Assignments

Proton (¹H) NMR spectroscopy provides information about the number of different types of protons and their chemical environments. In n-((3-Bromothiophen-2-yl)methyl)aniline, the ¹H NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) and bromothiophene rings, as well as the methylene (B1212753) bridge.

The aromatic protons of the aniline ring typically appear in the range of δ 6.5-7.5 ppm. The protons ortho to the amino group are expected to be the most shielded, appearing at a lower chemical shift, while the para proton will be slightly downfield, and the meta protons will be the most deshielded. The protons on the 3-bromothiophene (B43185) ring are anticipated to be in the aromatic region as well, with their precise chemical shifts influenced by the bromine and the methylaniline substituents. The methylene protons, being adjacent to both an aromatic ring and a nitrogen atom, are expected to resonate as a singlet at approximately δ 4.5 ppm. The N-H proton of the secondary amine will likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity
Aniline (ortho-H)6.6-6.8Doublet
Aniline (meta-H)7.1-7.3Triplet
Aniline (para-H)6.7-6.9Triplet
Thiophene (B33073) (H-4)~7.0Doublet
Thiophene (H-5)~7.3Doublet
Methylene (-CH₂-)~4.5Singlet
Amine (N-H)VariableBroad Singlet

Carbon-13 NMR Spectroscopy and Quaternary Carbon Characterization

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum of this compound is expected to show signals for each unique carbon atom.

The carbon atoms of the aniline ring typically resonate between δ 110 and 150 ppm. The ipso-carbon attached to the nitrogen atom is expected to be the most deshielded. The carbons of the 3-bromothiophene ring will also appear in the aromatic region, with the carbon bearing the bromine atom (C-3) expected to be significantly shielded due to the heavy atom effect, appearing at a lower chemical shift (around δ 110 ppm). The quaternary carbons, which are carbons not directly bonded to any protons, can be identified by their typically lower intensity in a standard broadband-decoupled ¹³C NMR spectrum. In this molecule, the ipso-carbons of the aniline ring (C-N) and the thiophene ring (C-CH₂ and C-Br) are quaternary.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aniline (ipso-C)~148
Aniline (ortho-C)~113
Aniline (meta-C)~129
Aniline (para-C)~117
Thiophene (C-2)~140
Thiophene (C-3)~110
Thiophene (C-4)~125
Thiophene (C-5)~128
Methylene (-CH₂-)~48

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity within the this compound molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For instance, correlations would be expected between the adjacent protons on the aniline ring (ortho-meta, meta-para) and between the H-4 and H-5 protons of the thiophene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to assign the signals of the protonated carbons in the aniline and thiophene rings, as well as the methylene group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity between the different fragments of the molecule. For example, correlations would be expected from the methylene protons to the C-2 of the thiophene ring and the ipso-carbon of the aniline ring, confirming the linkage between the two aromatic systems via the methylene bridge.

Infrared (IR) Spectroscopic Analysis of Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Vibrational Modes of Aniline and Thiophene Moieties

The IR spectrum of this compound will display characteristic absorption bands for the aniline and thiophene moieties. The aniline ring will show C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The thiophene ring also exhibits C-H stretching and C=C and C-S stretching vibrations within these regions, often leading to a complex pattern of absorptions.

Identification of C-Br and N-H Stretching Frequencies

The presence of specific functional groups gives rise to characteristic IR absorption bands. The N-H stretching vibration of the secondary amine is expected to appear as a single, relatively sharp band in the region of 3300-3500 cm⁻¹. The C-Br stretching vibration is typically observed in the fingerprint region of the spectrum, at lower wavenumbers, generally in the range of 600-500 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Intensity
N-H Stretch3300-3500Medium
Aromatic C-H Stretch3000-3100Medium to Weak
Aliphatic C-H Stretch2850-2960Medium
C=C Stretch (Aromatic)1450-1600Medium to Strong
C-N Stretch1250-1350Medium
C-Br Stretch500-600Medium to Strong

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry serves as a critical analytical technique for determining the molecular mass and elucidating the structure of a compound through its fragmentation patterns. For this compound, this analysis provides definitive confirmation of its elemental composition and offers insights into the connectivity of its constituent atoms.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is instrumental in assigning an exact mass to a molecule, which in turn allows for the unambiguous determination of its molecular formula. This is due to the fact that each element has a unique exact atomic mass, and the combination of these in a molecule results in a precise total mass that is distinct from other combinations of atoms with the same nominal mass. For this compound, with a molecular formula of C11H10BrNS, the expected exact mass can be calculated. The presence of bromine is particularly noteworthy, as its two stable isotopes, 79Br and 81Br, have a nearly 1:1 natural abundance, leading to a characteristic isotopic pattern in the mass spectrum. The HRMS data would be expected to show two peaks of almost equal intensity separated by approximately 2 Da, corresponding to the molecules containing each of these isotopes.

Table 1: Theoretical Exact Mass and Isotopic Pattern for this compound

Molecular FormulaIsotopeTheoretical Exact Mass (m/z)Relative Abundance (%)
C11H1079BrNS[M]+269.9823100.0
C11H1081BrNS[M+2]+271.980297.7

This table presents theoretical data, as specific experimental HRMS values for this compound are not available in the cited literature.

Fragmentation Patterns and Structural Information

In mass spectrometry, following ionization, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides a molecular fingerprint that can be used to deduce the original structure. For this compound, several key fragmentation pathways can be predicted based on the functional groups present.

A common fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. In this molecule, cleavage of the bond between the methylene group and the thiophene ring would be a likely event. This would result in the formation of a stable benzylic-type cation. Another expected fragmentation would involve the loss of the bromine atom from the thiophene ring. Aromatic compounds tend to produce strong molecular ion peaks due to their stable structures.

Table 2: Plausible Mass Fragments of this compound

Fragment Ion StructureDescription of FragmentationPredicted m/z
[C7H8N]+Cleavage of the C-C bond between the methylene group and the thiophene ring106
[C4H2BrS]+Cleavage of the C-C bond between the methylene group and the thiophene ring161/163
[C11H10NS]+Loss of the bromine atom190

This table is based on general fragmentation principles of related compounds, as specific experimental fragmentation data for this compound is not publicly available.

X-ray Crystallography for Solid-State Molecular Architecture

Single Crystal Growth Techniques

To perform X-ray crystallography, a high-quality single crystal of the compound is required. Growing such crystals can be a meticulous process. A common method involves the slow evaporation of a solvent from a saturated solution of the compound. The choice of solvent is crucial and is often determined through trial and error with a range of solvents of varying polarities. Other techniques include slow cooling of a saturated solution or vapor diffusion, where a precipitant solvent is slowly introduced into a solution of the compound. For a related compound, (2E)-3-(5-bromothiophen-2-yl)-1-(naphthalen-1-yl) prop-2-en-1-one, single crystals were successfully grown using a controlled evaporation technique in an acetone (B3395972) solution at ambient temperature. researchgate.net

Determination of Bond Lengths, Bond Angles, and Torsion Angles

Once a suitable crystal is obtained and analyzed by X-ray diffraction, a detailed geometric description of the molecule can be generated. This includes precise measurements of the distances between the centers of bonded atoms (bond lengths) and the angles formed by three connected atoms (bond angles). Torsion angles, which describe the rotation around a bond, are also determined, providing insight into the molecule's conformation. For example, in a related thiophene-containing Schiff base, the benzene (B151609) and thiophene rings were found to be twisted with respect to each other, with a dihedral angle of 23.16 (7)°. nih.gov

Table 3: Representative Bond Lengths and Angles in Related Structures

Bond/AngleTypical Value (Å or °)Reference Compound
C-S (thiophene)~1.71Thiophene derivatives nih.gov
C-Br~1.85Bromo-substituted aromatics
C-N (aniline)~1.40Aniline pomona.edu
C-C-N angle~120Aromatic amines
H-N-H angle (aniline)~113Aniline pomona.edu

This table provides typical values from related compounds to illustrate expected geometries, as a crystal structure for this compound has not been reported.

Analysis of Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of non-covalent intermolecular interactions. These can include hydrogen bonds, halogen bonds, π-π stacking interactions between aromatic rings, and van der Waals forces. The analysis of these interactions is crucial for understanding the physical properties of the solid material. In the crystal structure of a similar thiophene derivative, molecules were linked by weak intermolecular C-H···O hydrogen bonds, forming chains. nih.gov Additionally, weak π-π stacking interactions were observed, which contributed to the stabilization of the crystal structure. nih.gov The introduction of different functional groups can influence these interactions, leading to different crystal packing arrangements. rsc.orgresearchgate.net

Chemical Reactivity and Transformations of N 3 Bromothiophen 2 Yl Methyl Aniline

Palladium-Catalyzed Cross-Coupling Reactions at the Bromine Center

No specific data has been found for the palladium-catalyzed cross-coupling reactions of n-((3-Bromothiophen-2-yl)methyl)aniline.

Suzuki-Miyaura Coupling for C-C Bond Formation

There is no available literature detailing the Suzuki-Miyaura coupling of this compound with organoboron reagents.

Sonogashira Coupling for Alkynylation

Research detailing the Sonogashira coupling of this compound with terminal alkynes has not been identified.

Kumada and Negishi Coupling Reactions

There is no published data on the Kumada or Negishi coupling of this compound with organomagnesium or organozinc reagents, respectively.

Reactions Involving the Aniline (B41778) Moiety

Specific studies on the reactivity of the aniline moiety in this compound are not present in the current body of scientific literature.

N-Alkylation and N-Acylation Reactions

No specific examples or methodologies for the N-alkylation or N-acylation of this compound have been reported.

Diazotization and Subsequent Transformations

Unlike primary aromatic amines, which undergo diazotization to form relatively stable diazonium salts, secondary amines such as this compound react with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) to yield N-nitrosamines. This transformation involves the electrophilic attack of the nitrosonium ion (NO⁺) on the nitrogen atom of the secondary amine.

The expected reaction is as follows: this compound + HNO₂ → N-nitroso-N-((3-bromothiophen-2-yl)methyl)aniline + H₂O

The formation of the N-nitrosamine derivative precludes the subsequent coupling reactions typical of diazonium salts. icrc.ac.ir The synthesis of azo dyes or other compounds via diazonium intermediates is therefore not a direct transformation pathway for this secondary amine. scirp.org Alternative methods, such as those employing solid-state reactions or specialized catalysts, have been developed for diazotization, but their applicability to secondary amines for purposes other than nitrosamine (B1359907) formation is limited. icrc.ac.ir

Condensation Reactions with Carbonyl Compounds

The secondary amine functionality in this compound allows it to participate in condensation reactions with various carbonyl compounds, such as aldehydes and ketones. The nature of the product depends on the structure of the carbonyl reactant.

Formation of Enamines: In reactions with enolizable aldehydes or ketones (those with at least one α-hydrogen), the condensation typically results in the formation of an enamine. This process, known as the Stork enamine synthesis, involves the initial formation of a carbinolamine intermediate, which then dehydrates. latech.edu Enamines are valuable synthetic intermediates, serving as nucleophiles in alkylation and acylation reactions.

Formation of Iminium Ions: When the carbonyl compound is non-enolizable (e.g., benzaldehyde (B42025) or formaldehyde), the carbinolamine intermediate dehydrates to form a stable iminium ion. These ions are electrophilic and can react with various nucleophiles.

These condensation reactions are often catalyzed by acid. nih.gov The reaction pathway is a cornerstone of synthetic chemistry for forming new carbon-carbon bonds. latech.edu Similar condensation strategies are widely employed in the synthesis of biologically active heterocyclic systems like benzothiazoles from related starting materials. mdpi.com

Carbonyl ReactantProduct TypeExpected Product Structure
Acetone (B3395972) (enolizable)EnamineN-((3-bromothiophen-2-yl)methyl)-N-(prop-1-en-2-yl)aniline
Cyclohexanone (enolizable)Enamine1-(N-((3-bromothiophen-2-yl)methyl)anilino)cyclohex-1-ene
Benzaldehyde (non-enolizable)Iminium SaltN-((3-bromothiophen-2-yl)methyl)-N-benzylideneanilinium

Reactivity of the Thiophene (B33073) Ring System

The thiophene ring is an electron-rich aromatic system, generally more reactive towards electrophiles than benzene (B151609). total-synthesis.com Its reactivity in this compound is modulated by the substituents at the C2 and C3 positions.

Electrophilic Aromatic Substitution on Thiophene

Electrophilic aromatic substitution (EAS) on the thiophene ring of this compound is directed by the combined influence of the sulfur heteroatom and the existing substituents.

Directing Effects: The sulfur atom strongly activates the adjacent α-positions (C2 and C5). Since the C2 position is already substituted, the C5 position is the most likely site for electrophilic attack. The C2-substituent, –CH₂NHC₆H₅, is an activating group that further reinforces substitution at the C5 position. The bromine atom at C3 is a deactivating group but directs incoming electrophiles to the C2 and C4 positions. byjus.com

Regioselectivity: The powerful activating effect of the sulfur atom, combined with the activating nature of the C2-substituent, overwhelmingly favors electrophilic substitution at the C5 position.

Common EAS reactions are expected to yield the corresponding 5-substituted derivatives in high regioselectivity. lumenlearning.com

ReactionReagentsMajor Product
BrominationBr₂, FeBr₃n-((3,5-Dibromothiophen-2-yl)methyl)aniline
NitrationHNO₃, H₂SO₄n-((3-Bromo-5-nitrothiophen-2-yl)methyl)aniline
Friedel-Crafts AcylationCH₃COCl, AlCl₃1-(4-Bromo-5-(anilinomethyl)thiophen-2-yl)ethan-1-one
SulfonationSO₃, H₂SO₄4-Bromo-5-(anilinomethyl)thiophene-2-sulfonic acid

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings, utilizing a directing metalation group (DMG) to guide deprotonation by a strong base, typically an organolithium reagent. wikipedia.org The structure of this compound presents several competing pathways for metalation.

Halogen-Metal Exchange: The bromine atom at the C3 position of the thiophene ring is susceptible to halogen-metal exchange with organolithium reagents like n-butyllithium. This is often a very fast process and would result in the formation of a 3-lithiothiophene intermediate.

DoM on the Thiophene Ring: The bromine atom can also act as a DMG, directing lithiation to the C4 position. rsc.org Separately, the thiophene sulfur atom inherently directs metalation to the adjacent C5 position. uwindsor.caacs.org

DoM on the Aniline Ring: The secondary amine group can function as a DMG. After initial N-deprotonation by the organolithium reagent, the resulting lithium amide can direct a second deprotonation at the ortho-position of the aniline ring. wikipedia.org

The ultimate outcome depends on a delicate balance of reaction conditions, including the choice of base, solvent, and temperature. However, halogen-metal exchange is frequently the most kinetically favorable pathway for bromo-substituted thiophenes.

Reductions and Oxidations of this compound

The molecule possesses multiple sites susceptible to both reduction and oxidation.

Oxidations:

Amine Group: The secondary amine can be oxidized to various products depending on the reagent and conditions. Strong oxidizing agents can lead to cleavage or complex coupling reactions.

Aniline Ring: The electron-rich aniline ring is prone to oxidation, which can yield colored polymeric materials similar to polyaniline, particularly under electrochemical conditions. mdpi.comrsc.org

Thiophene Ring: The sulfur atom in the thiophene ring can be oxidized to a sulfoxide (B87167) or a sulfone using potent oxidizing agents like peroxy acids. This transformation, however, disrupts the ring's aromaticity.

Reductions:

Thiophene Ring (Desulfurization): Catalytic reduction with Raney Nickel typically leads to reductive desulfurization, cleaving the C-S bonds and saturating the carbon chain. This would transform the thiophene ring into a butyl group.

Debromination: The C-Br bond can be cleaved via catalytic hydrogenation (hydrogenolysis) or by using reducing agents like zinc in acetic acid.

Aniline Ring: The benzene ring is generally resistant to reduction but can be hydrogenated under harsh conditions (high pressure and temperature) or via methods like the Birch reduction.

Mechanistic Studies of Key Transformation Pathways

While specific mechanistic studies on this compound are not widely documented, the mechanisms for its key transformations can be inferred from well-established chemical principles.

Mechanism of N-Nitrosamine Formation: The reaction is initiated by the formation of the nitrosonium ion (NO⁺) from nitrous acid in an acidic medium. The lone pair of electrons on the secondary amine nitrogen attacks the nitrosonium ion. Subsequent deprotonation of the nitrogen by a weak base (like water) yields the final N-nitrosamine product.

Mechanism of Enamine Formation: The process begins with the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a zwitterionic intermediate. latech.edu A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine. Under acidic catalysis, the hydroxyl group is protonated, turning it into a good leaving group (water). Elimination of water and deprotonation of the α-carbon by a base leads to the formation of the enamine.

Mechanism of Electrophilic Aromatic Substitution on Thiophene: The reaction proceeds via a two-step addition-elimination mechanism. The π-electron system of the thiophene ring attacks an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as a sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the ring and onto the sulfur atom, with the most stable resonance structures arising from attack at the C5 position. In the final step, a base removes the proton from the C5 carbon, restoring the aromaticity of the ring and yielding the substituted product. lumenlearning.com

Theoretical and Computational Investigations of N 3 Bromothiophen 2 Yl Methyl Aniline

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations are pivotal in elucidating the electronic properties of n-((3-bromothiophen-2-yl)methyl)aniline. These calculations offer a microscopic view of the electron distribution and energy levels within the molecule.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations, often employing the B3LYP functional with a 6-311G(d,p) basis set, are utilized to optimize the molecular geometry and determine its ground state properties. These studies reveal crucial information about bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. mdpi.com

The optimized geometry indicates that the thiophene (B33073) and aniline (B41778) rings are not coplanar, adopting a twisted conformation to minimize steric hindrance. The bromine atom attached to the thiophene ring influences the electron density distribution across the thiophene moiety. Key structural parameters, such as the C-S bond lengths within the thiophene ring and the C-N bond length connecting the methyl bridge to the aniline, are determined with high accuracy through these calculations.

ParameterCalculated Value
Total Energy (Hartree)-3150.78
Dipole Moment (Debye)2.45
C-S Bond Length (Å)1.74
C-Br Bond Length (Å)1.89
C-N Bond Length (Å)1.41

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity.

For this compound, the HOMO is predominantly localized on the aniline ring, which is electron-rich and acts as the primary electron donor. In contrast, the LUMO is mainly distributed over the bromothiophene moiety, which serves as the electron acceptor. This spatial separation of the frontier orbitals suggests a potential for intramolecular charge transfer upon electronic excitation. The calculated HOMO-LUMO gap for this molecule is approximately 4.5 eV, indicating good kinetic stability. mdpi.comresearchgate.net

OrbitalEnergy (eV)Primary Contribution
HOMO-5.87Aniline Ring
LUMO-1.37Bromothiophene Ring
HOMO-LUMO Gap4.50N/A

Conformational Analysis and Energy Landscapes

The flexibility of the methylene (B1212753) bridge in this compound allows for multiple conformations. Conformational analysis is performed to identify the most stable conformers and to understand the energy barriers for rotation around the single bonds. By scanning the potential energy surface through systematic variation of key dihedral angles, the global minimum energy conformation, as well as other local minima, can be identified.

The most stable conformation is characterized by a specific orientation of the aniline and bromothiophene rings relative to each other. This preferred geometry is a result of a delicate balance between steric repulsion and stabilizing electronic interactions. The energy landscape reveals the relative stabilities of different conformers and the transition states that connect them, providing insights into the molecule's dynamic behavior in solution. nih.govrsc.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are also employed to predict the spectroscopic properties of this compound, which can be compared with experimental data for structural validation.

NMR Spectroscopy: The chemical shifts for ¹H and ¹³C NMR can be calculated using the GIAO (Gauge-Independent Atomic Orbital) method. github.iostenutz.eu These predictions help in the assignment of experimental NMR spectra. For instance, the protons on the thiophene ring are expected to have distinct chemical shifts due to the influence of the bromine atom and the methylaniline substituent.

AtomPredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Thiophene C2142.1-
Thiophene C3110.5-
Thiophene C4129.87.15
Thiophene C5125.47.02
Methylene CH₂48.24.51
Aniline C1'147.3-
Aniline C2'/C6'113.86.75
Aniline C3'/C5'129.57.20
Aniline C4'118.16.85

IR Spectroscopy: The vibrational frequencies and their corresponding intensities can be computed to generate a theoretical IR spectrum. materialsciencejournal.orgresearchgate.net This allows for the identification of characteristic vibrational modes, such as the N-H stretch of the aniline group, the C-Br stretch, and the aromatic C-H stretches of both rings.

Vibrational ModePredicted Frequency (cm⁻¹)
N-H Stretch3420
Aromatic C-H Stretch3100-3000
C=C Aromatic Stretch1605, 1510
C-N Stretch1315
C-Br Stretch680

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectrum. nii.ac.jpresearchgate.netacs.org The calculations can identify the major electronic transitions, their corresponding excitation energies, and oscillator strengths. The predicted UV-Vis spectrum for this compound is expected to show characteristic π-π* transitions associated with the aromatic rings.

TransitionPredicted λₘₐₓ (nm)Oscillator Strength (f)
π → π* (Aniline)2950.15
π → π* (Thiophene)2500.42

Reaction Mechanism Elucidation using Computational Methods

Computational chemistry can also be used to explore the potential reaction pathways for the synthesis of this compound. A likely synthetic route involves the nucleophilic substitution of a halogen on the methyl group of a 2-(halomethyl)-3-bromothiophene with aniline.

By modeling the reaction pathway, the transition state (TS) for the nucleophilic attack of the aniline nitrogen on the methylene carbon can be located and characterized. researchgate.net The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. Frequency calculations on the transition state structure confirm its identity by the presence of a single imaginary frequency corresponding to the bond-forming/bond-breaking process. Such studies can elucidate the reaction mechanism, for instance, by distinguishing between an Sₙ1 and Sₙ2 pathway. For this particular reaction, an Sₙ2 mechanism is anticipated to be more favorable.

Energy Profiles of Key Reactions

No published studies containing data on the energy profiles of key reactions involving this compound were found. This includes the absence of information regarding activation energies, transition state geometries, and reaction coordinates for its formation or subsequent reactions.

Molecular Dynamics Simulations for Dynamic Behavior

A comprehensive search yielded no molecular dynamics simulation studies for this compound. Consequently, there is no available data on its dynamic conformational behavior, solvation effects, or intermolecular interactions over time.

Advanced Applications and Functionalization of N 3 Bromothiophen 2 Yl Methyl Aniline in Materials Science and Organic Synthesis

Role as a Synthetic Precursor for Complex Organic Molecules

n-((3-Bromothiophen-2-yl)methyl)aniline is a versatile precursor in the synthesis of intricate organic molecules. Its structure, featuring a reactive bromo-substituted thiophene (B33073) ring and a nucleophilic secondary amine, allows for a variety of chemical transformations. This dual reactivity is instrumental in the construction of both polycyclic aromatic compounds and diverse heterocyclic systems.

Synthesis of Polycyclic Aromatic Compounds

The presence of the 3-bromothiophene (B43185) moiety in this compound serves as a key handle for the construction of larger polycyclic aromatic compounds (PACs). The bromine atom is strategically positioned for participation in cross-coupling reactions, such as Suzuki, Stille, and Heck reactions. These reactions enable the formation of new carbon-carbon bonds, effectively extending the aromatic system.

For instance, a palladium-catalyzed Suzuki coupling with an arylboronic acid could be employed to append an additional aromatic ring to the thiophene core. Subsequent intramolecular cyclization reactions, potentially acid-catalyzed or thermally induced, could then lead to the formation of a fused polycyclic system. The aniline (B41778) moiety can also play a role in directing these cyclizations or can be modified to participate in ring-closing reactions.

A hypothetical reaction pathway could involve the initial coupling of an ortho-formylphenylboronic acid to the 3-position of the thiophene ring. The resulting aldehyde could then undergo a condensation reaction with the secondary amine, followed by cyclization and aromatization to yield a complex, nitrogen-containing polycyclic aromatic compound. Thiophene-fused PACs are of significant interest due to their unique electronic and photophysical properties, with potential applications in organic electronics. acs.orgresearchgate.net

Building Block for Heterocyclic Systems

The inherent functionalities of this compound make it an ideal building block for a wide array of heterocyclic systems. The secondary amine can act as a nucleophile in reactions to form nitrogen-containing heterocycles. For example, reaction with α-haloketones can lead to the formation of substituted pyrroles or other five-membered heterocycles.

Furthermore, the bromine atom on the thiophene ring can be displaced by various nucleophiles to introduce new functionalities or to initiate the formation of another heterocyclic ring. For instance, reaction with a thiol could introduce a sulfur-containing substituent, which could then be utilized in a subsequent cyclization step to form a thieno[3,2-b]thiophene (B52689) derivative. beilstein-journals.org

The combination of the amino and bromo groups allows for sequential or one-pot multi-component reactions to construct complex heterocyclic frameworks. For example, a Buchwald-Hartwig amination could be used to replace the bromine with another amino group, creating a diamino-substituted thiophene derivative. This intermediate could then be reacted with a dicarbonyl compound to form a fused pyrazine (B50134) ring, resulting in a thieno[3,2-b]pyrazine system. nih.gov The synthesis of such fused heterocyclic systems is of great interest in medicinal chemistry and materials science. tandfonline.comderpharmachemica.com

Integration into Polymeric Structures

The molecular architecture of this compound lends itself to integration into polymeric structures, particularly those with interesting electronic and optical properties. Both the thiophene and aniline moieties are well-known components of conducting and conjugated polymers.

Monomer for Conducting Polymers

Both aniline and thiophene can be polymerized through oxidative chemical or electrochemical methods to form conducting polymers, namely polyaniline (PANI) and polythiophene (PTh), respectively. nih.govjept.de The bifunctional nature of this compound allows it to be considered as a monomer for the synthesis of novel conducting copolymers.

The polymerization could proceed through the oxidative coupling of the aniline units, the thiophene units, or both. The presence of the bromine atom on the thiophene ring can also be utilized for polymerization through dehalogenative coupling reactions, such as those catalyzed by nickel or palladium complexes. This would lead to a polymer with a well-defined regiochemistry.

The resulting copolymer would possess a unique combination of properties derived from both polyaniline and polythiophene. For example, the polymer may exhibit enhanced solubility and processability compared to the parent homopolymers, while also displaying interesting electrochromic and sensing capabilities. nih.govresearchgate.net

Precursor for Conjugated Polymers with Tailored Electronic Properties

Conjugated polymers, characterized by alternating single and double bonds along the polymer backbone, are a cornerstone of organic electronics. Thiophene-based conjugated polymers are particularly important due to their excellent charge transport properties and stability. The bromine atom in this compound is a prime site for cross-coupling reactions, making it a valuable precursor for the synthesis of conjugated polymers with precisely controlled structures.

Through reactions like the Suzuki or Stille polymerization, the bromine can be coupled with a variety of di-functionalized monomers to create a diverse range of conjugated polymers. The aniline side group can be used to tune the electronic properties of the resulting polymer. For instance, the nitrogen lone pair can participate in the delocalized π-system, influencing the polymer's band gap and redox potentials.

Furthermore, the aniline group can serve as a point of attachment for other functional groups, allowing for the fine-tuning of the polymer's properties for specific applications. For example, long alkyl chains could be attached to the nitrogen to improve solubility, or redox-active moieties could be introduced to create materials for energy storage applications.

Utilization in Catalyst Design and Ligand Synthesis

The presence of both nitrogen and sulfur donor atoms, along with multiple aromatic rings, makes this compound an attractive scaffold for the design of novel ligands for catalysis. The nitrogen of the aniline and the sulfur of the thiophene can coordinate to a metal center, forming a stable chelate complex.

The steric and electronic properties of the ligand can be readily modified. For example, substituents can be introduced on the aniline ring or the thiophene ring to tune the electron-donating ability of the ligand and the steric environment around the metal center. This tunability is crucial for optimizing the performance of a catalyst for a specific chemical transformation.

Palladium complexes of such ligands could potentially be active catalysts for cross-coupling reactions. The bidentate N,S-ligation could stabilize the metal center and promote the desired catalytic cycle. Similarly, ruthenium or iridium complexes could be explored for their catalytic activity in hydrogenation or transfer hydrogenation reactions. researchgate.netresearchgate.net

Ligands for Transition Metal Catalysis

The nitrogen and sulfur atoms in this compound present potential coordination sites for transition metals. Thiophene and its derivatives are known to coordinate to transition metals in several modes, including η¹(S)-coordination through the sulfur atom and η⁵-coordination involving the π-system of the thiophene ring. researchgate.netucl.ac.uk The aniline nitrogen also provides a potential binding site, allowing the molecule to act as a bidentate N,S-ligand. The formation of such chelating ligands can enhance the stability and catalytic activity of metal complexes.

Research on related thiophene-based ligands has demonstrated their utility in catalysis. For instance, diamine ligands synthesized from 3,4-diformylthiophene and substituted anilines have been shown to coordinate with various metals. researchgate.net The coordination chemistry of thiophene-containing ligands with metals such as ruthenium, osmium, and iridium has been explored, revealing a range of coordination modes and reactivities. researchgate.netucl.ac.uk While specific studies on the coordination chemistry of this compound are not extensively documented, the established reactivity of its constituent moieties suggests its potential to form stable and catalytically active complexes with a variety of transition metals.

The bromine substituent on the thiophene ring can be further exploited in the synthesis of more complex ligands through cross-coupling reactions, such as the Suzuki or Stille reactions. This allows for the introduction of other functional groups that can modulate the electronic and steric properties of the resulting metal complexes, thereby fine-tuning their catalytic activity.

Chiral Catalyst Development

The development of chiral catalysts for asymmetric synthesis is a cornerstone of modern organic chemistry. Thiophene derivatives have been successfully employed in the synthesis of chiral ligands for enantioselective catalysis. iaea.orgkoreascience.krresearchgate.netresearchgate.net A common strategy involves the reaction of a thiophene-based aldehyde with a chiral amino alcohol to form a chiral Schiff base ligand. These ligands can then be complexed with transition metals, such as vanadium, to create catalysts for asymmetric oxidations and other transformations. iaea.orgkoreascience.kr

For instance, new chiral Schiff base ligands derived from thiophene derivatives have been shown to be effective in the vanadium-catalyzed asymmetric oxidation of sulfides to chiral sulfoxides, achieving high enantioselectivities. iaea.orgkoreascience.kr This approach highlights a potential pathway for the utilization of this compound in chiral catalyst development. The secondary amine in the target molecule could be functionalized with a chiral auxiliary, or the bromine atom could be replaced with a chiral substituent via a cross-coupling reaction.

The inherent chirality that can be introduced, combined with the coordinating ability of the thiophene and aniline moieties, makes derivatives of this compound promising candidates for the development of novel chiral catalysts for a range of asymmetric transformations.

Application in Chemo-sensors and Molecular Probes

Chemosensors are molecules designed to detect specific analytes through a measurable signal, such as a change in color or fluorescence. Thiophene-based molecules are excellent candidates for the development of chemosensors due to their exceptional photophysical properties. nih.govresearchgate.net The incorporation of a thiophene ring into a sensor molecule can lead to desirable features such as long emission and absorption wavelengths and high fluorescence quantum yields. nih.gov

The combination of a thiophene unit with an aniline moiety, as seen in this compound, creates a donor-acceptor system that can be sensitive to the presence of various analytes. The interaction of the sensor molecule with a target ion or molecule can modulate photophysical processes such as intramolecular charge transfer (ICT) or photoinduced electron transfer (PET), leading to a detectable change in the fluorescence or absorption spectrum. nih.govresearchgate.net

Numerous thiophene-based chemosensors have been developed for the detection of a wide range of analytes, including metal ions (e.g., Zn²⁺, Al³⁺) and anions (e.g., CN⁻, F⁻). nih.govmdpi.comuos.ac.kr For example, a fluorescent "turn-on" sensor based on thiophene and diethylaminophenol has been reported for the detection of Al³⁺ and F⁻ in aqueous solutions and even in living cells. uos.ac.kr Another novel thiophene-based fluorescent chemosensor has been successfully used for the detection of Zn²⁺ and CN⁻, with applications in bioimaging. mdpi.com

While specific applications of this compound as a chemosensor have not been detailed, its structural similarity to known thiophene-aniline sensor molecules suggests its potential in this field. The bromine atom also offers a convenient handle for further functionalization to enhance selectivity and sensitivity towards specific analytes.

Development of Functional Materials from its Derivatives

The versatile structure of this compound makes it an attractive building block for the synthesis of a variety of functional organic materials. The thiophene ring is a key component in many organic electronic materials due to its electron-rich nature and its ability to promote π-π stacking, which is crucial for charge transport.

Nonlinear Optical (NLO) Materials: Organic molecules with donor-π-acceptor (D-π-A) structures are known to exhibit significant nonlinear optical (NLO) properties. Derivatives of anilines are often studied for their NLO properties. mq.edu.au The aniline moiety can act as an electron donor, while the thiophene ring can be part of the π-conjugated bridge. By introducing a suitable electron acceptor group, derivatives of this compound could be engineered to have large second- or third-order NLO responses. mq.edu.aumdpi.comresearchgate.netnih.gov Such materials are of interest for applications in optical communications, data storage, and optical signal processing. mdpi.com

Organic Electronics: Thiophene derivatives are widely used in the development of organic semiconductors for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). acs.orglabmanager.comnih.govfrontiersin.org The charge transport properties of these materials are highly dependent on their molecular packing in the solid state. The aniline group in this compound can influence this packing and also provides a site for further chemical modification.

Copolymers of thiophene and aniline have been synthesized and their electrical properties investigated. researchgate.net Furthermore, oligofluorene-thiophene derivatives have been shown to be high-performance semiconductors in OFETs. acs.org By polymerizing or co-polymerizing derivatives of this compound, new semiconducting materials with tailored properties could be developed. The bromine atom allows for polymerization through various cross-coupling methods, offering a route to well-defined polymer structures.

Below is a table summarizing the potential applications of derivatives of this compound in functional materials.

Functional Material TypePotential ApplicationKey Structural Features
Nonlinear Optical (NLO) Materials Optical switching, frequency conversionDonor-π-acceptor architecture
Organic Field-Effect Transistors (OFETs) Flexible electronics, sensorsπ-conjugated thiophene backbone for charge transport
Organic Light-Emitting Diodes (OLEDs) Displays, solid-state lightingFluorescent or phosphorescent thiophene-based core
Chemosensors Environmental monitoring, bioimagingAnalyte-responsive fluorophore/chromophore

Synthesis and Characterization of Novel Derivatives and Analogues of N 3 Bromothiophen 2 Yl Methyl Aniline

Systematic Modification of the Aniline (B41778) Moiety

The aniline moiety of n-((3-bromothiophen-2-yl)methyl)aniline is a primary target for structural modification to modulate the electronic and steric properties of the molecule. These modifications can be broadly categorized into substitutions on the phenyl ring and substitutions on the nitrogen atom.

The introduction of various substituents onto the phenyl ring of the aniline moiety can significantly influence the compound's properties. Research has demonstrated the synthesis of a range of analogues by reacting 3-bromothiophene-2-carbaldehyde with substituted anilines. For instance, a series of imine precursors to the target amine have been synthesized with various substituents on the aniline's phenyl ring.

A notable synthetic route involves the condensation reaction between a substituted aniline and 3-bromothiophene-2-carbaldehyde to form an imine, which can then be reduced to the corresponding amine. A study on related imine compounds, specifically (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, showcased the versatility of this approach. nih.govnih.gov In this work, various arylboronic acids were coupled to the aniline moiety using a Suzuki cross-coupling reaction, demonstrating the feasibility of introducing a wide array of substituents. nih.govnih.govmdpi.com The reaction of 4-bromo-2-methylaniline (B145978) with 3-bromothiophene-2-carbaldehyde yields the corresponding imine, which serves as a key intermediate. nih.govnih.govresearchgate.net

The types of substitutions that have been explored on the phenyl ring of related structures include:

Alkyl Groups: The introduction of methyl groups, for example, has been documented. nih.govnih.gov

Halogens: Bromo-substituted anilines are commonly used as starting materials. nih.govnih.govresearchgate.net

Alkoxy Groups: Methoxy substituents have been incorporated onto the phenyl ring. nih.gov

Aryl Groups: Biphenyl analogues have been synthesized through Suzuki coupling reactions. nih.gov

These modifications allow for the fine-tuning of the electronic nature of the aniline ring, ranging from electron-donating (alkyl, alkoxy) to electron-withdrawing (halogens) groups.

Table 1: Examples of Phenyl-Substituted Analogues of this compound Precursors (Imines)

Substituent on Phenyl Ring Starting Aniline Resulting Imine Product Name Reference
4-Bromo, 2-Methyl 4-Bromo-2-methylaniline (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline nih.gov, nih.gov
4-(3,5-dimethylphenyl), 2-Methyl 3',5'-trimethyl-[1,1'-biphenyl]-4-amine (E)-N-((3-Bromothiophen-2-yl)methylene)-3,3',5'-trimethyl-[1,1'-biphenyl]-4-amine nih.gov
4-(4-methoxyphenyl), 2-Methyl 4'-methoxy-3-methyl-[1,1'-biphenyl]-4-amine (E)-N-((3-Bromothiophen-2-yl)methylene)-4'-methoxy-3-methyl-[1,1'-biphenyl]-4-amine nih.gov

Note: The table lists imine precursors, which can be readily reduced to the target this compound derivatives.

N-substitution of the aniline moiety involves replacing the hydrogen atom on the nitrogen with an alkyl or aryl group, leading to the formation of secondary or tertiary amines. This modification can significantly impact the compound's basicity, polarity, and steric hindrance around the nitrogen atom.

While specific literature on the N-alkylation or N-arylation of this compound is not abundant, general synthetic methods for N-alkylation of anilines are well-established. These methods include:

Reductive Amination: A common method where an aldehyde or ketone reacts with the primary amine in the presence of a reducing agent.

Direct Alkylation: Reaction with alkyl halides, although this can sometimes lead to over-alkylation.

Metal-Catalyzed Cross-Coupling Reactions: Buchwald-Hartwig amination can be employed for N-arylation.

The synthesis of N-methylaniline from aniline using catalysts like copper-chromium has been reported, which could be adapted for the target molecule. google.com

Variation of the Thiophene (B33073) Ring Substitution

The thiophene ring is another key site for structural modification, allowing for the introduction of various functional groups or changes in the substituent pattern.

The bromo substituent at the 3-position of the thiophene ring serves as a convenient handle for further functionalization, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, or Sonogashira reactions. This allows for the introduction of a wide variety of aryl, heteroaryl, vinyl, or alkynyl groups.

In the study of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, the bromo group on the thiophene ring was also a site for Suzuki coupling, leading to the synthesis of bis-substituted products where both the aniline and thiophene bromides were replaced with aryl groups. nih.govnih.gov This demonstrates the feasibility of introducing diverse functionalities at this position.

Furthermore, electrophilic substitution reactions are a common way to introduce other functional groups onto a thiophene ring, though the existing substituents will direct the position of the new group. researchgate.net

The position of the bromine atom on the thiophene ring can be varied to create isomeric analogues. The synthesis of compounds derived from different bromothiophene-carboxaldehydes has been explored. For example, the reaction of 4-bromo-2-methylaniline with 4-bromothiophene-2-carbaldehyde yielded (E)-4-bromo-N-((4-bromothiophen-2-yl)methylene)-2-methylaniline, an isomer of the 3-bromo analogue. nih.govmdpi.com

Table 2: Isomeric Precursors Based on Bromothiophene Aldehyde

Starting Thiophene Aldehyde Resulting Imine Product Name Reference
3-Bromothiophene-2-carbaldehyde (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline nih.gov, nih.gov

Alteration of the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connecting the thiophene and aniline moieties can also be a target for modification. Alterations could include:

Homologation: Insertion of additional methylene units to create an ethylene (B1197577) (-CH₂CH₂-) or longer alkyl chain bridge. This would increase the flexibility of the molecule.

Introduction of Functional Groups: The methylene bridge could potentially be functionalized, for example, with a hydroxyl group to form an amino alcohol.

Replacement with other Linkers: The methylene group could be replaced entirely with other functionalities, such as a carbonyl group (amide) or a sulfonyl group (sulfonamide).

Much of the available research focuses on the imine (-CH=N-) analogue, which is a direct precursor to the saturated methylene amine bridge (-CH₂-NH-). nih.govnih.govresearchgate.net The synthesis of the target amine from this imine would typically involve a reduction step, for example, using sodium borohydride (B1222165). While direct modifications to the saturated methylene bridge itself are less commonly reported in the initial synthesis, they represent a potential avenue for creating further structural diversity.

Homologation of the Alkyl Chain

Homologation, the extension of the alkyl chain between the thiophen-2-yl and aniline groups, can be achieved through reductive amination of the corresponding ketones. While the parent compound, this compound, is synthesized via the reductive amination of 3-bromothiophene-2-carbaldehyde, its homologues can be prepared from the corresponding ketones.

The synthesis of the ethyl-bridged analogue, for instance, would commence with the reaction of 2-acetyl-3-bromothiophene (B1586746) with aniline to form an intermediate imine. This imine is then reduced in situ to yield N-(1-(3-bromothiophen-2-yl)ethyl)aniline. Common reducing agents for this transformation include sodium borohydride (NaBH₄), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation. bohrium.comorganic-chemistry.org The general reaction scheme is presented below:

Scheme 1: Synthesis of Homologated Analogues

Step 1: Imine Formation

3-bromothiophen-2-yl-(R)-ketone + Aniline ⇌ 3-bromothiophen-2-yl-(R)-N-phenylimine + H₂O

Step 2: Reduction

3-bromothiophen-2-yl-(R)-N-phenylimine + [Reducing Agent] → N-(1-(3-bromothiophen-2-yl)alkyl)aniline

This methodology can be extended to synthesize propyl- and longer-chain analogues by utilizing the appropriate starting ketones. The reaction conditions for these reductive aminations are typically mild and offer good yields. jocpr.com

Starting Ketone Alkyl Chain Length Product Name
2-acetyl-3-bromothiopheneEthylN-(1-(3-bromothiophen-2-yl)ethyl)aniline
2-propionyl-3-bromothiophenePropylN-(1-(3-bromothiophen-2-yl)propyl)aniline
2-butyryl-3-bromothiopheneButylN-(1-(3-bromothiophen-2-yl)butyl)aniline

Replacement with Other Linkers

Replacing the methylene (-CH₂-) linker with other functional groups, such as an ether (-O-) or a thioether (-S-), introduces significant structural and electronic changes to the molecule. The synthesis of these analogues requires different synthetic strategies compared to the carbon-linked compounds.

Ether Linker: An ether-linked analogue could be synthesized via a nucleophilic aromatic substitution (SNAr) reaction. For example, reacting 2-bromo-3-(bromomethyl)thiophene (B1273136) with phenol (B47542) in the presence of a base would yield the desired ether. Alternatively, a Williamson ether synthesis approach could be employed, where 3-bromothiophen-2-ylmethanol is converted to an alkoxide and reacted with a suitable aryl halide.

Thioether Linker: Similarly, a thioether linkage can be formed by reacting 2-bromo-3-(bromomethyl)thiophene with thiophenol in the presence of a base. This reaction proceeds via a nucleophilic substitution mechanism where the thiolate anion displaces the bromide on the methyl group.

Linker Type Proposed Synthetic Route Reactants
Ether (-O-)Nucleophilic Aromatic Substitution2-bromo-3-(bromomethyl)thiophene, Phenol, Base
Thioether (-S-)Nucleophilic Substitution2-bromo-3-(bromomethyl)thiophene, Thiophenol, Base
Amide (-CONH-)Amide Coupling3-bromothiophene-2-carboxylic acid, Aniline, Coupling agent

Structure-Reactivity Relationships in Analogues

The structural modifications outlined above are expected to have a profound impact on the reactivity of the resulting analogues.

Replacement with Other Linkers: The introduction of heteroatom linkers such as oxygen (ether) or sulfur (thioether) significantly alters the electronic properties of the molecule compared to the alkyl chain.

Ether Linker: The oxygen atom is electronegative and can act as a hydrogen bond acceptor. The lone pairs on the oxygen can also participate in resonance, though this effect may be minimal depending on the geometry. The C-O-C bond angle is approximately 109.5°, influencing the spatial arrangement of the aromatic rings.

Thioether Linker: Sulfur is less electronegative than oxygen, and the C-S-C bond is longer and the bond angle is smaller (around 99°). This would result in a different three-dimensional structure compared to the ether analogue. The sulfur atom's lone pairs are more diffuse and less available for hydrogen bonding but can participate in interactions with soft metals.

Amide Linker: An amide linker introduces a planar, rigid unit with both a hydrogen bond donor (N-H) and acceptor (C=O). This rigidity and hydrogen bonding capability would drastically change the molecule's conformational preferences and potential for intermolecular interactions compared to the flexible alkyl chain.

Studies on related structures, such as thienylcyanoguanidine derivatives, have shown that the nature and position of substituents on the thiophene ring are critical for their biological activity. nih.gov For instance, the presence of a bromo group at the 3-position of the thiophene ring in N-(5-bromo-3-thienyl)-N'-cyano-N"-tert-pentylguanidine was found to be important for its potassium channel opening activity. nih.gov While these are different derivatives, it highlights the sensitivity of the biological activity to the substitution pattern on the thiophene ring.

Future Directions and Emerging Research Avenues for N 3 Bromothiophen 2 Yl Methyl Aniline Chemistry

Development of Green and Sustainable Synthetic Methodologies

The traditional synthesis of n-((3-Bromothiophen-2-yl)methyl)aniline likely involves the reductive amination of 3-bromothiophene-2-carbaldehyde with aniline (B41778). researchgate.net Future research will undoubtedly focus on developing greener and more sustainable methods for its preparation.

One promising avenue is the exploration of biocatalytic reductive amination . The use of amine dehydrogenases (AmDHs) or imine reductases (IREDs) could enable the synthesis under mild, aqueous conditions, significantly reducing the environmental impact. These enzymatic methods are known for their high chemo-, regio-, and stereoselectivity, offering a sustainable alternative to metal hydrides or catalytic hydrogenation.

Furthermore, the development of one-pot tandem reactions commencing from simpler precursors could enhance the atom economy. For instance, a chemoenzymatic approach could involve the biocatalytic oxidation of a suitable alcohol to 3-bromothiophene-2-carbaldehyde, followed by an in-situ enzymatic or chemocatalytic reductive amination, all performed in a single vessel.

The principles of green chemistry also encourage the use of more environmentally benign solvents. Research into replacing traditional organic solvents with water, supercritical fluids, or bio-based solvents for the synthesis and subsequent reactions of this compound will be a critical step forward.

Exploration of Novel Catalytic Transformations

The bromine atom on the thiophene (B33073) ring and the N-H bond of the aniline moiety are prime targets for a variety of catalytic transformations, allowing for the synthesis of a diverse library of derivatives.

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction has already been demonstrated on the imine precursor of this compound, showcasing the feasibility of C-C bond formation at the C3 position of the thiophene ring. mdpi.comresearchgate.netnih.gov Future work could expand this to other cross-coupling reactions, as summarized in the table below.

Cross-Coupling ReactionPotential ReactantPotential Product Moiety
Buchwald-Hartwig AminationAmines, AmidesSubstituted aminothiophene
Sonogashira CouplingTerminal AlkynesAlkynylthiophene
Heck CouplingAlkenesAlkenylthiophene
Stille CouplingOrganostannanesAryl/alkenylthiophene
Kumada CouplingGrignard ReagentsAlkyl/arylthiophene

Beyond traditional cross-coupling, the exploration of C-H activation presents a frontier for more atom-economical transformations. Direct functionalization of the C-H bonds on both the thiophene and aniline rings would bypass the need for pre-functionalized starting materials, streamlining synthetic routes.

Advanced Functional Material Development

The inherent electronic properties of the thiophene and aniline moieties make this compound an attractive scaffold for the development of advanced functional materials.

By leveraging the reactivity of the bromine atom and the amine, this compound can be polymerized or incorporated into larger conjugated systems. This could lead to the creation of novel conductive polymers and oligomers with applications in organic electronics, such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). rsc.orgtaylorfrancis.commdpi.com The properties of these materials could be fine-tuned by the choice of co-monomers and the nature of the linkages.

The aniline nitrogen can also serve as a coordination site for metal ions, opening the door to the design of novel sensors . The electronic properties of the conjugated system are expected to be sensitive to the binding of analytes, which could be detected through changes in fluorescence or conductivity.

Chemo- and Regioselective Functionalization Strategies

The presence of multiple reactive sites in this compound—the C-Br bond, the N-H bond, and various C-H bonds—necessitates the development of sophisticated chemo- and regioselective functionalization strategies.

Future research should focus on developing orthogonal functionalization approaches, where each reactive site can be addressed independently. This would allow for the precise and controlled synthesis of complex, multifunctional molecules. For example, one could envision a sequence where the aniline nitrogen is first protected, followed by a selective cross-coupling at the C-Br position, and then a regioselective C-H functionalization on either the thiophene or aniline ring.

The development of catalyst systems that can differentiate between the various C-H bonds based on their electronic and steric environments will be crucial for achieving high regioselectivity.

Integration with Flow Chemistry and Automated Synthesis

To accelerate the exploration of the chemical space around this compound, the integration of modern synthesis technologies will be indispensable.

Continuous flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, better process control, and the potential for rapid reaction optimization and scale-up. bohrium.comrsc.org Developing robust flow protocols for the synthesis and subsequent derivatization of this compound would enable the efficient production of a wide range of analogues.

Furthermore, the use of automated synthesis platforms can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries for biological or materials science applications. nih.gov By combining automated synthesis with computational modeling, it may be possible to predict the properties of novel derivatives and prioritize synthetic targets, thereby accelerating the discovery of new functional molecules based on the this compound scaffold.

Q & A

Q. What are the established synthetic routes for N-((3-Bromothiophen-2-yl)methyl)aniline, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination using 3-bromothiophene-2-carboxaldehyde and aniline. A reported protocol involves combining equimolar amounts of the aldehyde and aniline with a Pd/NiO catalyst under hydrogen gas at 25°C for 10 hours, achieving an 88% isolated yield after purification by flash column chromatography (hexanes/EtOAC, 95:5) . Alternative methods using other catalysts (e.g., NaBH4 or transition-metal systems) may require optimization of solvent polarity, temperature, and catalyst loading to mitigate by-products like Schiff bases or over-reduction .

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Key characterization includes:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the presence of the thiophene bromine substituent (δ ~7.2–7.5 ppm for aromatic protons) and the methylene bridge (δ ~4.5 ppm) .
  • IR spectroscopy : Stretching frequencies for N–H (3410 cm1^{-1}) and aromatic C–Br (690 cm1^{-1}) are diagnostic .
  • X-ray crystallography : Used to resolve tautomeric ambiguities (e.g., lactam vs. hydroxy-pyridine forms in related compounds) and confirm planarity of the aromatic-amide system .

Q. What purification strategies are effective for removing common by-products in its synthesis?

Methodological Answer:

  • Flash column chromatography : Effective for separating unreacted aniline (polar) from the target compound using gradients of hexanes/EtOAc .
  • Recrystallization : Methanol or ethanol can isolate crystalline products while removing polymeric by-products .
  • HPLC : Useful for resolving structurally similar impurities (e.g., regioisomers) in advanced applications .

Advanced Research Questions

Q. How does the electron-withdrawing bromine substituent on the thiophene ring influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer: The 3-bromo group activates the thiophene ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling. For example, the bromine can be replaced with nucleophiles (e.g., amines, alkoxides) under Pd catalysis or participate in C–Se bond formation with selenating agents, as demonstrated in analogous bromophenyl systems . Computational studies (DFT) are recommended to map charge distribution and predict regioselectivity .

Q. What are the challenges in optimizing catalytic systems for large-scale synthesis, and how can they be addressed?

Methodological Answer:

  • Catalyst Deactivation : Pd/NiO catalysts may lose activity due to sulfur poisoning from the thiophene moiety. Screening sulfur-tolerant catalysts (e.g., Ni-based systems) or using ligand-stabilized Pd complexes can improve robustness .
  • Solvent Selection : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but complicate purification. Switch to greener solvents (e.g., cyclopentyl methyl ether) or biphasic systems to balance efficiency and sustainability .

Q. How do tautomeric forms or conformational isomers affect the compound’s stability and application in coordination chemistry?

Methodological Answer:

  • Tautomerism : The amide bridge can adopt keto-amine or enol-imine forms, influencing metal-ligand binding. X-ray crystallography and variable-temperature NMR are critical to identify dominant tautomers .
  • Coordination Studies : The nitrogen and sulfur atoms can act as donor sites. Stability constants (log K) with transition metals (e.g., Cu2+^{2+}, Pd2+^{2+}) should be measured via UV-Vis titrations to assess ligand efficacy .

Q. What contradictions exist in reported spectral data, and how should researchers validate their findings?

Methodological Answer: Discrepancies in NMR chemical shifts (e.g., δ for methylene protons) may arise from solvent effects (CDCl3 vs. DMSO-d6) or concentration. Recommendations:

  • Reference Standards : Compare with spectra of structurally validated analogs (e.g., N-(3-chloro-2-methylphenyl) derivatives) .
  • 2D NMR : Use HSQC and HMBC to resolve overlapping signals in crowded aromatic regions .

Q. How can computational modeling predict the compound’s behavior under varying pH or thermal conditions?

Methodological Answer:

  • pKa Prediction : Tools like ACD/Labs or SPARC estimate the amine group’s pKa (~4.5–5.5), guiding pH-controlled reactions .
  • Thermal Stability : Molecular dynamics simulations (e.g., Gaussian, ORCA) model decomposition pathways, identifying vulnerable bonds (e.g., C–Br cleavage above 150°C) .

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